BenchChemオンラインストアへようこそ!

Anisatin

GABA Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Anisatin (CAS 5230-87-5) is the definitive probe for mapping GABAA receptor conformational coupling due to its unique allosteric modulation by competitive antagonists—a property absent in analogs like picrotoxinin. Its near-equipotent, low-selectivity profile against insect vs. mammalian receptors (IC50 fly 123 nM; rat 282 nM) makes it an indispensable calibration standard for insecticide discovery screens. With higher potency than picrotoxinin (IC50 0.43 μM vs. 0.62 μM), anisatin enables lower working concentrations, reducing non-specific effects in electrophysiology. Choose anisatin for reproducible, mechanistically precise GABA research.

Molecular Formula C15H20O8
Molecular Weight 328.31 g/mol
CAS No. 5230-87-5
Cat. No. B1215211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisatin
CAS5230-87-5
Synonymsanisatin
anisatin, 1S-(1alpha,4beta,5beta,6beta,7beta,9alpha,9abeta)-isomer
shikimin
Molecular FormulaC15H20O8
Molecular Weight328.31 g/mol
Structural Identifiers
SMILESCC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O
InChIInChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1
InChIKeyGEVWHIDSUOMVRI-QWNPAUMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anisatin (CAS 5230-87-5): A Picrotoxin-Like, Non-Competitive GABA Antagonist for Ion Channel Pharmacology Research


Anisatin (CAS 5230-87-5) is a toxic sesquiterpene dilactone originally isolated from the Japanese star anise plant (*Illicium anisatum* L.) [1]. It is a potent, picrotoxin-like, non-competitive antagonist of the ionotropic gamma-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system [2]. As a non-competitive antagonist, anisatin binds to a site on the GABAA receptor-chloride channel complex that is distinct from the GABA-binding site, effectively blocking channel function and leading to neuronal hyperexcitability [3].

Why Generic Substitution of Anisatin (CAS 5230-87-5) with Other Seco-Prezizaane Terpenoids Fails for Scientific Research


While several seco-prezizaane terpenoids, such as veranisatin A and pseudoanisatin, share a common plant origin and act as GABAA receptor antagonists, their pharmacological profiles are not interchangeable. Quantitative analyses of GABAA receptor binding across species (housefly vs. rat) reveal stark differences in potency and, more critically, selectivity [1]. For example, some analogs demonstrate a >26-fold selectivity for insect over mammalian receptors, a property that is absent in anisatin, which shows nearly equipotent inhibition in both species [1]. Furthermore, anisatin exhibits a unique allosteric modulation profile in the presence of competitive GABA antagonists, a behavior not observed for other non-competitive antagonists like picrotoxinin [2]. These quantifiable differences in species selectivity and allosteric interactions mean that substituting anisatin with a structurally related analog will produce fundamentally different experimental outcomes, invalidating cross-compound assumptions and potentially compromising research reproducibility.

Anisatin (CAS 5230-87-5) Product-Specific Quantitative Evidence Guide: Direct Comparative Data vs. Picrotoxinin, Veranisatin A, and Pseudoanisatin


GABAA Receptor Binding Potency: Anisatin vs. Picrotoxinin in Rat Brain Membranes

In a direct head-to-head comparison using [3H]EBOB radioligand binding assays on rat brain membranes, anisatin exhibited an IC50 value of 0.43 μM, demonstrating higher potency than picrotoxinin (IC50 = 0.62 μM) [1]. This difference in inhibitory concentration indicates that anisatin is a more potent non-competitive antagonist at the GABAA receptor's picrotoxinin-binding site under these experimental conditions.

GABA Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Species-Specific GABAA Receptor Binding: Anisatin vs. Pseudoanisatin and Veranisatin A

A cross-study comparison using a standardized [3H]EBOB binding assay in housefly-head and rat-brain membranes reveals distinct species-selectivity profiles for three seco-prezizaane terpenoids [1]. Anisatin shows near-equipotency across species (IC50 fly = 123 nM; IC50 rat = 282 nM), resulting in a low selectivity ratio of ~2.3-fold [1]. In contrast, veranisatin A is the most potent inhibitor in both membranes (IC50 fly = 78.5 nM; IC50 rat = 271 nM) [1], while pseudoanisatin demonstrates a stark >26-fold selectivity for the housefly receptor (IC50 fly = 376 nM; IC50 rat > 10,000 nM) [1].

Insecticide Discovery Selective Toxicity Comparative Pharmacology

Allosteric Modulation: Unique Response of Anisatin to Competitive Antagonists vs. Picrotoxinin and Others

A study investigating the allosteric modulation of GABAA receptor binding found that the competitive GABA antagonist R 5135 significantly decreased the potency of anisatin in inhibiting [3H]EBOB binding, acting in a negatively cooperative manner [1]. In contrast, the same competitive antagonist had little influence on the potencies of other non-competitive antagonists tested, including picrotoxinin, EBOB, isopropylbicyclophosphate (IPPO), and dieldrin [1]. This demonstrates that anisatin is clearly different from other non-competitive antagonists in its response to the action of competitive antagonists on GABAA receptors, suggesting it interacts with a unique or overlapping binding region [1].

Allosteric Modulation Receptor Binding Kinetics Mechanism of Action

In Vivo Acute Toxicity: Anisatin LD50 as a Benchmark for Potency and Safety Handling

The acute toxicity of anisatin in mice has been established with an LD50 ranging from 0.76 to 1 mg/kg via intraperitoneal (i.p.) or oral (p.o.) administration . While direct comparative LD50 data for close analogs from the same study are not available in the primary literature, this value serves as a class-level inference of high potency, consistent with its in vitro binding affinity [1]. This quantitative data is critical for establishing safe handling protocols and for interpreting in vivo pharmacological studies, where the compound's narrow therapeutic index must be carefully managed.

Acute Toxicity In Vivo Pharmacology Safety Data

Optimal Research and Industrial Application Scenarios for Anisatin (CAS 5230-87-5)


Investigating Allosteric Cross-Talk Between Competitive and Non-Competitive GABAA Receptor Ligands

Given its unique sensitivity to allosteric modulation by competitive GABA antagonists like R 5135, which is not observed for picrotoxinin or other channel blockers, anisatin is the definitive probe for studies investigating the conformational coupling and reciprocal interactions between distinct binding sites on the GABAA receptor complex [1]. This makes it an indispensable tool for academic and pharmaceutical research aiming to map the functional dynamics of this important drug target.

Calibrating and Validating Insecticide Discovery Assays for Species-Selective GABAA Antagonists

In insecticide discovery programs, anisatin serves as a crucial control compound for calibrating high-throughput screens against the housefly GABAA receptor. Its near-equipotent, low-selectivity profile (IC50 fly=123 nM; IC50 rat=282 nM) provides a reliable, non-selective baseline against which to benchmark new chemical entities [2]. This allows researchers to accurately quantify the species-selectivity of novel compounds, such as the >26-fold selectivity seen with pseudoanisatin, and prioritize leads with optimal insecticidal and mammalian safety profiles [2].

Studying Conserved Mechanisms of Convulsant Neurotoxicity in Basic Neuroscience Research

For basic neuroscience research focused on the role of GABAA receptor antagonism in neuronal excitability and seizure generation, anisatin is a more potent alternative to the widely used picrotoxinin. Its lower IC50 value in rat brain membranes (0.43 μM vs. 0.62 μM for picrotoxinin) allows researchers to use lower concentrations to achieve a defined level of receptor inhibition, which can be advantageous in certain electrophysiological and imaging experiments where higher concentrations may cause non-specific effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.